3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

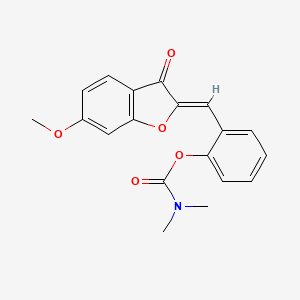

Quinazoline is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . This scaffold forms nuclei of several pharmacologically relevant compounds with a wide spectrum of biological activities, including anti-tubercular, anti-bacterial, anti-fungal, anti-viral, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . For example, quinazoline 3-oxides represent valuable intermediates in the synthesis of benzodiazepine analogues .

Molecular Structure Analysis

Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . The properties of the pyrimidine ring are affected by the presence of the fused benzene ring .

科学的研究の応用

Anti-Cancer Properties

Quinazoline derivatives, including 3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride, have demonstrated promising anti-cancer activities. Researchers have explored their potential as cytotoxic agents, inhibiting tumor growth and metastasis. Mechanisms of action involve interference with cell cycle progression, apoptosis induction, and inhibition of angiogenesis .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Quinazoline compounds, including our target molecule, have shown anti-inflammatory properties. They modulate inflammatory pathways, suppress cytokine production, and reduce tissue damage. These effects make them potential candidates for managing inflammatory conditions .

Anti-Bacterial Activity

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. Researchers have investigated its potential as an antimicrobial agent, particularly in combating drug-resistant strains .

Analgesic Properties

Quinazoline derivatives have been studied for their analgesic effects. They may act on pain receptors or modulate pain pathways, making them interesting candidates for pain management .

Anti-Viral Potential

The compound’s antiviral activity has been explored, although further research is needed. It may interfere with viral replication or entry, making it relevant in the context of viral infections .

Anti-Hypertensive Applications

Some quinazoline derivatives, including our compound, exhibit vasodilatory effects. They relax blood vessels, potentially lowering blood pressure. This property could be valuable in managing hypertension .

Additionally, it’s worth noting that the synthesis of quinazoline derivatives has evolved through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-catalyzed reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis. Researchers continue to explore novel synthetic routes to enhance the availability of these compounds .

将来の方向性

作用機序

Target of Action

Quinazoline derivatives, which this compound is a part of, have been known to interact with various biological targets due to their wide range of biopharmaceutical activities .

Mode of Action

Quinazoline derivatives are known for their broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .

Biochemical Pathways

Quinazoline derivatives are known to interact with various biochemical pathways due to their diverse biological activities .

Action Environment

It’s worth noting that the synthesis of quinazoline-2,4(1h,3h)-diones from co2 and 2-aminobenzonitriles could proceed efficiently in water without any catalyst .

特性

IUPAC Name |

3-(2-aminoethyl)-1H-quinazoline-2,4-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c11-5-6-13-9(14)7-3-1-2-4-8(7)12-10(13)15;/h1-4H,5-6,11H2,(H,12,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWOYFVVSZQSOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)quinazoline-2,4(1H,3H)-dione hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Chloropyrazin-2-yl)methyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B3019070.png)

![ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B3019079.png)

![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)